Methyl-3-Chlor-2-hydroxypropanoat

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

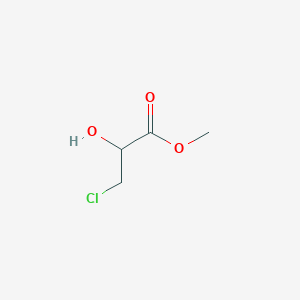

Methyl 3-chloro-2-hydroxypropanoate is an organic compound with the molecular formula C4H7ClO3. It is a methyl ester derivative of 3-chloro-2-hydroxypropanoic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Methyl 3-chloro-2-hydroxypropanoate serves as a crucial intermediate in the synthesis of various organic compounds. It is particularly valuable in:

- Pharmaceuticals : Used as a building block for developing drugs with potential antimicrobial, anti-inflammatory, or anticancer properties.

- Agrochemicals : Employed in synthesizing pesticides and herbicides.

Biological Studies

The compound is utilized in biological research to study enzyme-catalyzed reactions and metabolic pathways involving chlorinated esters. Its structure allows for investigations into how chlorinated compounds interact with biological systems, potentially leading to new therapeutic agents.

Medicinal Chemistry

Recent studies have highlighted the anticancer potential of derivatives of methyl 3-chloro-2-hydroxypropanoate. For instance, compounds derived from this molecule have shown significant inhibitory activity against various cancer cell lines, including HeLa and HCT-116 cells. The IC50 values for these derivatives ranged from 0.69 μM to 11 μM, indicating their effectiveness compared to standard chemotherapeutic agents like doxorubicin. The mechanism of action is believed to involve histone deacetylase inhibition, which can lead to apoptosis in cancer cells .

Industrial Chemistry Applications

In industrial settings, methyl 3-chloro-2-hydroxypropanoate is employed in the production of specialty chemicals and as a reagent in polymer synthesis. Its unique chemical properties allow for the creation of materials with specific characteristics desirable in various applications.

Case Studies

- Anticancer Activity : A study investigated the anticancer effects of methyl 3-chloro-2-hydroxypropanoate derivatives on HeLa cells. The results indicated that these derivatives significantly inhibited cell proliferation, showcasing their potential as anticancer agents.

- Enzyme Interaction Studies : Research exploring the interaction of this compound with specific enzymes revealed its potential role as an inhibitor, providing insights into its biological mechanisms and paving the way for drug development.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Methyl 3-chloro-2-hydroxypropanoate can be synthesized through the esterification of 3-chloro-2-hydroxypropanoic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester .

Industrial Production Methods

In industrial settings, the production of methyl 3-chloro-2-hydroxypropanoate may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 3-chloro-2-hydroxypropanoate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of 2-hydroxypropanoate derivatives.

Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 3-chloro-2-hydroxypropanoic acid and methanol.

Common Reagents and Conditions

Nucleophiles: Hydroxide ions, amines, and thiols are common nucleophiles used in substitution reactions.

Catalysts: Acidic or basic catalysts are employed in ester hydrolysis reactions.

Major Products

Substitution Products: 2-hydroxypropanoate derivatives.

Hydrolysis Products: 3-chloro-2-hydroxypropanoic acid and methanol.

Wirkmechanismus

The mechanism of action of methyl 3-chloro-2-hydroxypropanoate involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt the cell membranes of microorganisms, leading to cell lysis . The exact molecular pathways involved in its biological effects are still under investigation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Methyl 2-chloro-3-hydroxypropionate: This compound is structurally similar but differs in the position of the chlorine and hydroxyl groups.

Methyl 3-chloro-2-hydroxybutanoate: Another similar compound with an additional carbon atom in the backbone.

Uniqueness

Methyl 3-chloro-2-hydroxypropanoate is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity compared to its analogs .

Biologische Aktivität

Methyl 3-chloro-2-hydroxypropanoate is an organic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

Methyl 3-chloro-2-hydroxypropanoate has the following structural formula:

- Molecular Formula : C₄H₇ClO₃

- Molecular Weight : Approximately 136.55 g/mol

The compound features a chloro group and a hydroxypropanoate moiety, which contribute to its reactivity and biological interactions.

Synthesis

The synthesis of methyl 3-chloro-2-hydroxypropanoate typically involves the reaction of chloroacetic acid with methanol under acidic conditions. The general reaction can be outlined as follows:

This reaction is often catalyzed by sulfuric acid or other acid catalysts to facilitate esterification.

Anti-inflammatory Properties

Methyl 3-chloro-2-hydroxypropanoate has shown promising anti-inflammatory activity in various studies. Research indicates that it may inhibit specific enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators like prostaglandins.

Anticancer Activity

In addition to its anti-inflammatory effects, this compound has demonstrated potential anticancer properties. Studies have reported that it can induce apoptosis in cancer cell lines by activating caspases and modulating signaling pathways associated with cell survival and death .

Table 1: Summary of Biological Activities

Case Studies

- Study on Anti-inflammatory Effects : A study conducted on animal models demonstrated that methyl 3-chloro-2-hydroxypropanoate significantly reduced edema and inflammatory markers compared to control groups. The compound's ability to inhibit COX-2 was highlighted as a key mechanism.

- Anticancer Efficacy in Cell Lines : In vitro studies on human cancer cell lines (e.g., HeLa and MDA-MB-231) showed that treatment with methyl 3-chloro-2-hydroxypropanoate resulted in a dose-dependent decrease in cell viability, suggesting its potential as a therapeutic agent against certain cancers .

The biological activity of methyl 3-chloro-2-hydroxypropanoate is largely attributed to its structural features. The chloro substituent enhances its binding affinity to target proteins, while the hydroxy group facilitates interactions with various biological pathways. The compound undergoes hydrolysis in physiological conditions, releasing the active acid form that can further engage with molecular targets, influencing cellular processes.

Future Directions

Further research is warranted to elucidate the precise mechanisms underlying the biological activities of methyl 3-chloro-2-hydroxypropanoate. Investigations into its pharmacokinetics, toxicity profiles, and potential synergistic effects with other therapeutic agents will be crucial for developing this compound into a viable pharmaceutical candidate.

Eigenschaften

IUPAC Name |

methyl 3-chloro-2-hydroxypropanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7ClO3/c1-8-4(7)3(6)2-5/h3,6H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKYMVZYRXABHDE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CCl)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.55 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.